molecular formula C12H9NO4 B2765637 Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate CAS No. 54431-23-1

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate

Cat. No.: B2765637
CAS No.: 54431-23-1
M. Wt: 231.207
InChI Key: DSLTVUMEBBNFFJ-UHFFFAOYSA-N
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Description

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C12H9NO4 It is characterized by a fused ring system that includes a chromene and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chromene derivatives with hydroxylamine hydrochloride in the presence of a base, followed by esterification. The reaction conditions often include refluxing in methanol or ethanol for several hours to ensure complete cyclization and esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The chromene and isoxazole moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 4,5-diphenyl-4-isoxazoline
  • 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones

Uniqueness

Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate is unique due to its fused ring system, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl 4H-chromeno[3,4-d][1,2]oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-15-12(14)10-8-6-16-9-5-3-2-4-7(9)11(8)17-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLTVUMEBBNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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